molecular formula C19H24N2OS B4988981 (4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B4988981
M. Wt: 328.5 g/mol
InChI Key: FEAZLKCNJJPQFD-UHFFFAOYSA-N
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Description

(4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a phenethylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethyl-3-thiophenecarboxaldehyde with 4-phenethylpiperazine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The thienyl group may interact with enzymes or receptors, while the piperazine moiety can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-DIMETHYL-3-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
  • (4,5-DIMETHYL-3-THIENYL)(4-BENZYLPIPERAZINO)METHANONE

Uniqueness

(4,5-DIMETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the thienyl and phenethylpiperazino groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-15-16(2)23-14-18(15)19(22)21-12-10-20(11-13-21)9-8-17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAZLKCNJJPQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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